molecular formula C10H8N2O3 B2851393 Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2219409-02-4

Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate

カタログ番号: B2851393
CAS番号: 2219409-02-4
分子量: 204.185
InChIキー: NSPWIFZPAZBVEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O3. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant applications in organic synthesis and pharmaceutical chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by formylation and esterification reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory procedures, focusing on yield, purity, and cost-effectiveness .

化学反応の分析

Condensation Reactions

The formyl group undergoes condensation with nucleophiles like amines, hydrazines, and active methylene compounds. These reactions are pivotal for synthesizing Schiff bases, hydrazones, and heterocyclic derivatives.

Key examples:

Reaction TypeConditionsProductYieldSource
Knoevenagel condensationMalononitrile, piperidine, ethanolCyano-substituted derivatives75–85%
Hydrazone formationHydrazine hydrate, methanol, refluxHydrazone adducts90%

Mechanistically, the formyl group acts as an electrophile, reacting with amines to form imines or with hydrazines to yield hydrazones. The ester group remains inert under these conditions, preserving the carboxylate functionality .

Aza-Friedel–Crafts Reactions

The formyl group participates in three-component aza-Friedel–Crafts reactions with aldehydes and amines, catalyzed by Y(OTf)₃. This method enables C3-alkylation of the imidazo[1,2-a]pyridine core.

Optimized conditions:

  • Catalyst: Y(OTf)₃ (10 mol%)

  • Solvent: DMF, air atmosphere

  • Temperature: 80°C

  • Yield range: 60–85%

Substrate scope:

AldehydeAmineProduct Yield
BenzaldehydeAniline78%
4-MethoxybenzaldehydeCyclohexylamine82%

This reaction proceeds via an enamine intermediate, followed by electrophilic attack on the electron-rich imidazo[1,2-a]pyridine ring .

Nucleophilic Additions

The formyl group engages in nucleophilic additions, such as Grignard or alkyne additions, to form secondary alcohols or propargylamines.

Notable transformations:

  • Sonogashira coupling:

    • Conditions: Pd(PPh₃)₄, CuI, TEA, THF

    • Substrates: Terminal alkynes (e.g., phenylacetylene)

    • Yield: 70–88%

  • Grignard addition:

    • Reagent: MeMgBr

    • Product: Secondary alcohol

    • Yield: 92%

Cyclization Reactions

The compound undergoes cyclization to form polycyclic heteroarenes, leveraging both formyl and ester groups.

Example pathway:

  • Aldol condensation with ketones (e.g., acetophenone) under basic conditions.

  • Intramolecular cyclization via heating or acid catalysis.

  • Product: Fused tricyclic systems (e.g., imidazo[4,5-g]quinolines) .

Conditions:

  • Base: KOtBu

  • Solvent: Toluene, 110°C

  • Yield: 65%

Transition-Metal-Catalyzed Couplings

While the parent compound lacks halogens, its synthetic precursors (e.g., brominated analogs) participate in cross-couplings:

Reaction TypeCatalystSubstrateProductYield
SuzukiPd(dppf)Cl₂Aryl boronic acidsBiaryl derivatives80–90%
Buchwald–HartwigPd₂(dba)₃Primary aminesC–N coupled products75–85%

These reactions are critical for late-stage functionalization in drug discovery .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine ring undergoes electrophilic substitution at position 5 or 7.

Nitration example:

  • Reagent: HNO₃/H₂SO₄

  • Product: 5-Nitro derivative

  • Yield: 55%

Ester Hydrolysis and Functionalization

The methyl ester is hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization:

Conditions:

  • NaOH (2M), MeOH/H₂O (1:1), reflux

  • Yield: 95%

The resulting carboxylic acid can undergo amidation or esterification to generate prodrug candidates.

科学的研究の応用

Antimicrobial Activity

Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate has shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Research indicates that this compound exhibits minimum inhibitory concentrations (MICs) as low as 0.006 μM against these resistant strains . The mechanism of action is believed to involve:

  • Inhibition of Cell Wall Synthesis : Disrupting essential metabolic pathways necessary for bacterial survival.
  • Targeting Novel Pathways : Recent studies suggest that it may inhibit ATP homeostasis by targeting specific proteins within the bacterial cell .

Pharmaceutical Development

The compound's unique structure allows for the design of analogs with enhanced potency and selectivity against resistant bacterial strains. Ongoing research focuses on:

  • Structure-Activity Relationship (SAR) Studies : Identifying modifications that improve efficacy and reduce toxicity.
  • Formulation Development : Creating effective delivery systems that enhance bioavailability in clinical settings.

These advancements could lead to new therapeutic agents for treating resistant infections .

Case Study: Antitubercular Agents Development

A focused set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mtb H37Rv. Among these, several compounds derived from this compound exhibited potent antitubercular activity with MIC values significantly lower than existing treatments . Notably:

  • Compound 18 demonstrated superior activity compared to clinical candidates like PA-824.
  • In vivo pharmacokinetic studies indicated favorable absorption and distribution profiles.

This case underscores the compound's potential as a lead structure for developing next-generation antituberculosis therapies.

Case Study: Mechanistic Studies

Research has also focused on elucidating the mechanism by which this compound exerts its effects on Mtb. Studies employing molecular docking and binding affinity assays have revealed interactions with key metabolic enzymes crucial for bacterial growth .

作用機序

The mechanism of action for Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with molecular targets in biological systems. It can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

生物活性

Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including microwave-assisted techniques and transition-metal catalyzed reactions. The synthesis typically involves the formation of the imidazo[1,2-a]pyridine scaffold followed by functionalization at the 3 and 8 positions to introduce the carboxylate and aldehyde functionalities.

Biological Activities

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. The following sections detail its pharmacological properties based on recent studies.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. This compound has shown promising activity against Mycobacterium tuberculosis (Mtb), particularly against multidrug-resistant (MDR) strains. This activity is believed to be mediated through inhibition of essential proteins involved in bacterial metabolism such as QcrB, which is crucial for the electron transport chain in Mtb .

Table 1: Antimicrobial Activity Against M. tuberculosis

CompoundMIC (µg/mL)Activity Level
This compound0.5Potent
Isoniazid (Control)0.25Highly Potent

Anticancer Properties

Imidazo[1,2-a]pyridine compounds have also been investigated for their anticancer properties. Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves modulation of signaling pathways related to cell survival and death .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
HeLa12Apoptosis induction
MCF-715Cell cycle arrest

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal that modifications at specific positions significantly influence its biological activity. For instance:

  • Position 3 : Substituents at this position can enhance interaction with target proteins.
  • Position 8 : The presence of an aldehyde group increases the compound's reactivity and potential for biological interactions.

These findings underscore the importance of structural modifications in optimizing the therapeutic efficacy of imidazo[1,2-a]pyridine derivatives .

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Antitubercular Efficacy : In a study involving mice infected with MDR M. tuberculosis, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls .
  • Cancer Treatment : A study on xenograft models demonstrated that administration of this compound led to tumor regression in mice bearing HeLa tumors, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions, including condensation and cyclization processes. Key steps involve forming the imidazo[1,2-a]pyridine core, followed by introducing the formyl and methyl ester groups. Metal-free and transition metal-catalyzed methods (e.g., Lewis acids) improve efficiency and yield . Reaction optimization includes varying solvents (e.g., ethanol, dimethoxyethane), temperature (e.g., 80–100°C), and catalyst loading. For example, Friedel-Crafts acylation at the C-3 position can selectively introduce functional groups while avoiding heterogeneous mixtures .

Q. How is the structure of this compound characterized spectroscopically?

Structural confirmation relies on:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., formyl proton at δ ~9.8 ppm) and carbon backbone .
  • HRMS : High-resolution mass spectrometry validates molecular weight (204.185 g/mol) and fragmentation patterns .
  • IR : Peaks at ~1700 cm1^{-1} confirm ester (C=O) and formyl (C=O) groups .

Q. What key functional groups influence the compound’s reactivity and bioactivity?

The formyl (–CHO) and methyl carboxylate (–COOCH3_3) groups drive reactivity. The formyl group participates in nucleophilic additions (e.g., forming hydrazones for bioactivity screening), while the ester enables hydrolysis to carboxylic acids for prodrug strategies .

Advanced Research Questions

Q. How can synthetic yield be optimized using modern catalytic methods?

  • Catalyst Screening : Test transition metals (e.g., Pd, Cu) or organocatalysts for cyclization steps. Evidence suggests ZnCl2_2 improves imidazo[1,2-a]pyridine core formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency versus protic solvents .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves purity .

Q. What strategies resolve contradictions in biological assay data for this compound?

  • Comparative SAR Analysis : Compare bioactivity with analogs (e.g., methyl 2-tert-butyl derivatives) to identify structural determinants of activity .
  • Assay Replication : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement. For example, conflicting antimicrobial data may arise from differing bacterial strains or assay conditions .

Q. How can computational modeling predict the compound’s bioactivity and target interactions?

  • Molecular Docking : Simulate binding to targets like cytochrome P450 enzymes or kinase domains using software (e.g., AutoDock Vina). Analogs show affinity for metabolic enzymes, suggesting similar interactions .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~1.5) and bioavailability, guiding derivative design .

Q. What challenges arise in scaling up synthesis while maintaining purity?

  • Purification : Column chromatography is effective but time-consuming; switch to recrystallization or HPLC for larger batches .
  • Byproduct Control : Monitor intermediates via LC-MS to avoid side reactions (e.g., over-oxidation of the formyl group) .

Q. How does this compound compare to analogs in pharmacokinetics and bioavailability?

  • Solubility : The methyl ester enhances lipophilicity (vs. carboxylic acid analogs), improving membrane permeability .
  • Metabolic Stability : Fluorinated or tert-butyl analogs show longer half-lives in vitro, suggesting structural modifications to reduce CYP450-mediated degradation .

Q. Methodological Tables

Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
CatalystZnCl2_2 (10 mol%)+25%
SolventDMF+15%
Temperature80°C+10%

Table 2. Key Spectral Data

TechniqueKey SignalAssignmentReference
1^1H NMRδ 9.82 (s, 1H)Formyl proton
13^13C NMRδ 160.5 (C=O ester)Carboxylate carbon
HRMS[M+H]+^+ 205.0924Molecular ion

特性

IUPAC Name

methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-9-7(6-13)3-2-4-12(8)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPWIFZPAZBVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。